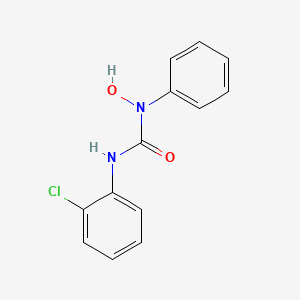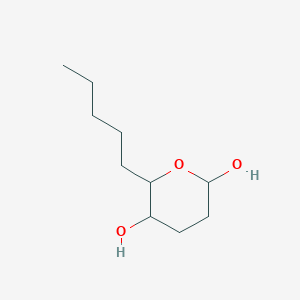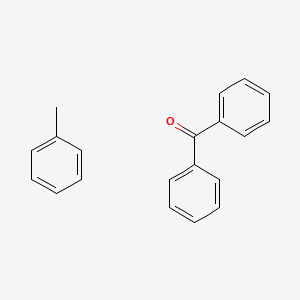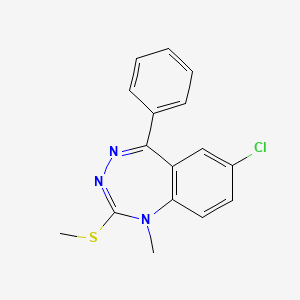
1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- is a chemical compound belonging to the benzotriazepine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzotriazepine core with various substituents, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- typically involves the following steps:
Formation of the Benzotriazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro, methyl, methylthio, and phenyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-5-phenyl-: Lacks the methylthio group.
1H-1,3,4-Benzotriazepine, 7-chloro-2-(methylthio)-5-phenyl-: Lacks the methyl group.
Uniqueness
The presence of the methylthio group in 1H-1,3,4-Benzotriazepine, 7-chloro-1-methyl-2-(methylthio)-5-phenyl- may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
105448-13-3 |
|---|---|
Formule moléculaire |
C16H14ClN3S |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
7-chloro-1-methyl-2-methylsulfanyl-5-phenyl-1,3,4-benzotriazepine |
InChI |
InChI=1S/C16H14ClN3S/c1-20-14-9-8-12(17)10-13(14)15(18-19-16(20)21-2)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
DNTBTTBLJAMEPA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Cl)C(=NN=C1SC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
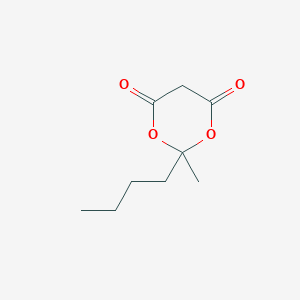


![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)
